3-(Heptadecafluorooctyl)benzene-1-sulfonyl chloride
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Overview
Description
3-(Heptadecafluorooctyl)benzene-1-sulfonyl chloride is a specialized organic compound known for its unique chemical properties It is characterized by the presence of a benzene ring substituted with a sulfonyl chloride group and a heptadecafluorooctyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorus Pentachloride Method: This method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride. The mixture is heated in an oil bath at 170-180°C for about 15 hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of sodium benzenesulfonate with phosphorus oxychloride under controlled conditions.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid, maintaining the temperature between 20-25°C.
Industrial Production Methods
Industrial production typically scales up these laboratory methods, ensuring precise control over reaction conditions to maximize yield and purity. The choice of method depends on the availability of reagents and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Electrophilic Aromatic Substitution: The benzene ring in 3-(Heptadecafluorooctyl)benzene-1-sulfonyl chloride can undergo electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions
Halogenation: Using halogens like chlorine or bromine in the presence of a catalyst.
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Using fuming sulfuric acid or chlorosulfonic acid.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Scientific Research Applications
3-(Heptadecafluorooctyl)benzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonyl derivatives.
Biology: Utilized in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential in drug development, especially in the design of enzyme inhibitors.
Mechanism of Action
The compound exerts its effects primarily through its sulfonyl chloride group, which is highly reactive towards nucleophiles. This reactivity allows it to modify various substrates, forming stable sulfonyl derivatives. The heptadecafluorooctyl chain imparts unique hydrophobic and lipophobic properties, making it useful in applications requiring surface modification .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Lacks the heptadecafluorooctyl chain, making it less hydrophobic.
Toluene-4-sulfonyl Chloride: Similar reactivity but different substituent on the benzene ring.
Methanesulfonyl Chloride: Smaller and less complex structure, with different reactivity patterns.
Uniqueness
3-(Heptadecafluorooctyl)benzene-1-sulfonyl chloride stands out due to its long fluorinated chain, which imparts unique physical and chemical properties. This makes it particularly valuable in applications requiring extreme hydrophobicity and chemical resistance .
Properties
CAS No. |
104818-20-4 |
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Molecular Formula |
C14H4ClF17O2S |
Molecular Weight |
594.67 g/mol |
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C14H4ClF17O2S/c15-35(33,34)6-3-1-2-5(4-6)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)14(30,31)32/h1-4H |
InChI Key |
RKCKEJFGJYBCMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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